molecular formula C7H12F3NO4 B6222197 1-[(1S)-1-amino-2-hydroxyethyl]cyclopropan-1-ol, trifluoroacetic acid CAS No. 2757961-51-4

1-[(1S)-1-amino-2-hydroxyethyl]cyclopropan-1-ol, trifluoroacetic acid

Cat. No.: B6222197
CAS No.: 2757961-51-4
M. Wt: 231.17 g/mol
InChI Key: GLPPNHNXHHPFBB-WCCKRBBISA-N
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Description

1-[(1S)-1-Amino-2-hydroxyethyl]cyclopropan-1-ol, trifluoroacetic acid (TFA) is a chiral cyclopropane derivative featuring a hydroxyl group on the cyclopropane ring and a β-amino alcohol side chain. The trifluoroacetic acid component likely acts as a counterion, enhancing solubility and stability, as observed in similar amine-TFA salts .

Key Properties (from available data):

  • Molecular Formula: The base compound (excluding TFA) is inferred as C₆H₁₁NO₂ (cyclopropanol core + amino-hydroxyethyl group). However, lists a molecular formula of C₇H₁₄ClN₃ (MW 175.66), which may reflect a salt or reporting discrepancy .

Properties

CAS No.

2757961-51-4

Molecular Formula

C7H12F3NO4

Molecular Weight

231.17 g/mol

IUPAC Name

1-[(1S)-1-amino-2-hydroxyethyl]cyclopropan-1-ol;2,2,2-trifluoroacetic acid

InChI

InChI=1S/C5H11NO2.C2HF3O2/c6-4(3-7)5(8)1-2-5;3-2(4,5)1(6)7/h4,7-8H,1-3,6H2;(H,6,7)/t4-;/m0./s1

InChI Key

GLPPNHNXHHPFBB-WCCKRBBISA-N

Isomeric SMILES

C1CC1([C@H](CO)N)O.C(=O)(C(F)(F)F)O

Canonical SMILES

C1CC1(C(CO)N)O.C(=O)(C(F)(F)F)O

Purity

95

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for cyclopropane synthesis is the reaction of alkenes with carbenes or carbenoids . For example, the Simmons-Smith reaction, which involves the reaction of alkenes with diiodomethane and zinc-copper couple, can be used to form cyclopropane rings.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale cyclopropanation reactions using optimized conditions to ensure high yields and purity. The use of catalysts and specific reaction conditions, such as temperature and pressure control, can enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

1-[(1S)-1-amino-2-hydroxyethyl]cyclopropan-1-ol, trifluoroacetic acid can undergo various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

    Reduction: The amino group can be reduced to form an amine.

    Substitution: The trifluoroacetic acid moiety can be substituted with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH can significantly influence the outcome of these reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield a ketone or aldehyde, while reduction of the amino group can produce a primary or secondary amine .

Scientific Research Applications

Medicinal Chemistry

This compound has been investigated for its role as a pharmacophore in the design of new therapeutic agents. Its structural features allow it to interact favorably with biological targets, which is crucial in drug development.

Case Study: Inhibition of Enzymes

Research indicates that derivatives of cyclopropanols, including the trifluoroacetic acid derivative, can act as inhibitors for specific enzymes involved in metabolic pathways. For instance, studies have shown that modifications to the cyclopropane structure can enhance binding affinity to target proteins, making them promising candidates for further development as enzyme inhibitors .

Synthesis of Biologically Active Molecules

The compound serves as an essential intermediate in the synthesis of various biologically active molecules. Its unique cyclopropane structure allows for diverse chemical transformations.

Synthetic Pathways

  • Cyclopropanation Reactions : The compound can be utilized in cyclopropanation reactions, which are valuable for synthesizing complex organic molecules.
  • Functional Group Transformations : The presence of the amino and hydroxyl groups enables further functionalization, allowing chemists to create a wide array of derivatives with tailored biological activities.

Organic Synthesis

In organic synthesis, 1-[(1S)-1-amino-2-hydroxyethyl]cyclopropan-1-ol, trifluoroacetic acid acts as a versatile building block. Its ability to undergo various reactions makes it suitable for constructing complex organic frameworks.

Applications in Material Science

The compound's properties can also be leveraged in material science for developing new polymers or materials with specific functionalities. The trifluoroacetic acid moiety can impart unique solubility and thermal properties to the resulting materials.

Mechanism of Action

The mechanism of action of 1-[(1S)-1-amino-2-hydroxyethyl]cyclopropan-1-ol, trifluoroacetic acid involves its interaction with molecular targets such as enzymes and receptors. The cyclopropane ring can act as a bioisostere, mimicking the structure of other biologically active molecules. The amino and hydroxyethyl groups can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares the target compound with structurally related cyclopropane derivatives:

Compound Name Molecular Formula Molecular Weight Key Functional Groups Applications/Synthesis
1-[(1S)-1-Amino-2-hydroxyethyl]cyclopropan-1-ol, TFA (Target) C₆H₁₁NO₂·C₂HF₃O₂ 175.66 (reported) Cyclopropanol, β-amino alcohol, TFA counterion Likely intermediate for enantioselective synthesis
1-(2-Chloro-3-fluorophenyl)cyclopropan-1-ol C₉H₈ClFO 186.61 Cyclopropanol, halogenated aryl Building block for agrochemicals/pharmaceuticals
Ethyl 2-vinyl-1-(trifluoroacetamido)cyclopropanecarboxylate C₁₁H₁₄F₃NO₃ 281.23 Cyclopropane, trifluoroacetamide, vinyl ester Protected amine for peptide-like synthesis
2-(((S)-1-((R)-2-(3-((1S,3R)-3-butylcyclobutyl)prop-2-yn-1-yl)pyrrolidin-1-yl)-... C₂₄H₃₃F₃N₃O₃ 504.54 Cyclopropane, trifluoroacetate, spirocyclic system Pharmaceutical candidate (HPLC-purified)

Physicochemical and Analytical Properties

  • Solubility: The TFA counterion in the target compound improves aqueous solubility, critical for biological assays. Similar behavior is noted in , where TFA is used as an HPLC mobile-phase additive to enhance resolution of polar compounds .
  • Stability : Cyclopropane rings with electron-withdrawing groups (e.g., trifluoroacetamido) exhibit greater thermal stability compared to unsubstituted analogs .

Biological Activity

The compound 1-[(1S)-1-amino-2-hydroxyethyl]cyclopropan-1-ol, trifluoroacetic acid (TFA) is a cyclopropane derivative that has garnered attention due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and research findings related to its biological activity.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

  • Molecular Formula : C₅H₈F₃N₃O₄
  • Molecular Weight : 215.13 g/mol
  • CAS Number : [insert CAS number if available]

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities, including:

  • Antiviral Activity : Preliminary studies suggest that cyclopropane derivatives can inhibit viral replication. For instance, compounds similar in structure have shown efficacy against Hepatitis C virus (HCV) and other viral pathogens .
  • Inhibition of Enzymatic Activity : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways, which could have implications in disease modification, particularly in cancer and inflammatory diseases .

The proposed mechanisms through which this compound exerts its biological effects include:

  • Enzyme Inhibition : The presence of the amino and hydroxyl groups in the structure is believed to facilitate interactions with target enzymes, potentially altering their activity.
  • Cellular Uptake and Metabolism : The trifluoroacetic acid moiety may enhance solubility and cellular uptake, allowing for greater bioavailability and interaction with cellular targets.

Case Studies

Several studies have investigated the biological activity of similar cyclopropane derivatives. Below is a summary of key findings:

StudyCompound AnalyzedBiological ActivityKey Findings
Cyclopropyl DerivativeAntiviralDemonstrated inhibition of HCV replication in vitro.
12-Lipoxygenase InhibitorsAnti-cancerShowed selective inhibition leading to reduced tumor cell motility.
Trifluoroacetic Acid DerivativeEnzyme InhibitionInhibited specific metabolic pathways related to cancer proliferation.

Pharmacological Profiles

The pharmacological profiles of compounds related to 1-[(1S)-1-amino-2-hydroxyethyl]cyclopropan-1-ol have been evaluated using various assays:

  • IC50 Values : The inhibitory concentration required to reduce enzyme activity by 50% has been documented for related compounds, indicating their potency.
    CompoundTarget EnzymeIC50 (µM)
    Similar CyclopropaneHCV NS3/4A Protease0.38
    Trifluoroacetic Derivative12-Lipoxygenase0.43

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